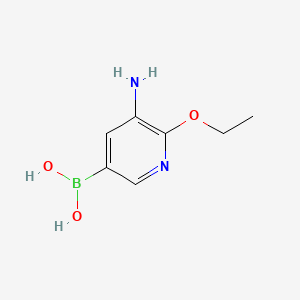

(5-Amino-6-ethoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-amino-6-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFQCTDBDVMTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694440 | |

| Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-25-9 | |

| Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Amino-6-ethoxypyridin-3-yl)boronic acid (CAS Number 1309982-25-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-Amino-6-ethoxypyridin-3-yl)boronic acid, a valuable heterocyclic building block in modern synthetic and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical, field-proven insights into its synthesis, reactivity, and applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction and Molecular Overview

This compound is a substituted aminopyridine boronic acid. Its structure integrates several key features that make it a versatile reagent:

-

Pyridine Core: A foundational heterocyclic motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.

-

Boronic Acid Moiety: A functional group renowned for its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups.

-

Amino Group: A key nucleophilic center and a site for further functionalization, influencing the electronic properties of the pyridine ring.

-

Ethoxy Group: An electron-donating group that modulates the reactivity and physicochemical properties, such as solubility, of the molecule.

The strategic placement of these functional groups makes this compound a desirable intermediate for constructing complex molecular architectures, particularly in the discovery of novel kinase inhibitors and other therapeutic agents.

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Value/Description | Source |

| CAS Number | 1309982-25-9 | [2] |

| Molecular Formula | C₇H₁₁BN₂O₃ | [2] |

| Molecular Weight | 181.99 g/mol | [2] |

| Appearance | Typically a white to off-white solid. | Inferred |

| Solubility | Expected to have some solubility in polar organic solvents like DMF, DMSO, and alcohols. | Inferred |

| Stability | Like many boronic acids, it is relatively stable to air and moisture but may be sensitive to strong oxidizing agents and harsh acidic or basic conditions.[3] | [3] |

Synthesis of this compound

The logical precursor for this synthesis is 5-Bromo-2-ethoxypyridin-3-amine . The overall synthetic strategy is depicted below.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous transformations for preparing aminopyridine boronic acids.[4] Researchers should perform small-scale trials to optimize conditions.

Materials:

-

5-Bromo-2-ethoxypyridin-3-amine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Bromo-2-ethoxypyridin-3-amine (1.0 equivalent).

-

Dissolution: Add anhydrous THF under a nitrogen atmosphere to dissolve the starting material.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions.

-

Lithiation: Slowly add n-Butyllithium (approx. 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

-

Borylation: To the reaction mixture, add triisopropyl borate (approx. 1.5 equivalents) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous HCl (e.g., 1 M). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Workup:

-

Adjust the pH of the aqueous layer to be neutral or slightly basic (pH ~7-8) with an aqueous NaOH solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl/Heteroaryl Halide (e.g., bromide or chloride) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (if not using a pre-formed catalyst complex)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave vial, add the aryl halide, this compound, palladium catalyst, ligand (if needed), and base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices

-

Catalyst and Ligand: For electron-rich aminopyridines and potentially challenging aryl chlorides, more active catalyst systems are often required. Buchwald's biarylphosphine ligands (like SPhos or XPhos) are often superior to traditional ligands like triphenylphosphine (PPh₃) because they promote both the oxidative addition and reductive elimination steps.[5]

-

Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃, as they more readily form the active boronate species needed for transmetalation. The solubility of the base in the chosen solvent system also plays a role.

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent dissolves the reactants. Anhydrous conditions can also be employed with certain base and catalyst combinations.

Safety, Handling, and Storage

As a professional in a research environment, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use non-sparking tools and prevent the formation of dust and aerosols.

-

Storage: Boronic acids can be hygroscopic and may degrade over time, especially if exposed to moisture and heat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). For long-term storage, refrigeration (-20 °C) is recommended.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound stands out as a highly functionalized and versatile building block for organic synthesis. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex bi- and heteroaryl systems that are central to many drug discovery programs. Understanding the principles behind its synthesis and reactivity enables researchers to effectively incorporate this valuable reagent into their synthetic strategies, accelerating the development of novel molecules with significant therapeutic potential. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025). ACS Omega. Retrieved from [Link]

-

Buchwald, S. L., & Martin, R. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(36), 11986–11987. Retrieved from [Link]

-

Silva, M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (5-Amino-6-ethoxypyridin-3-yl)boronic acid

This guide provides a comprehensive technical overview of (5-Amino-6-ethoxypyridin-3-yl)boronic acid, a key building block for professionals in pharmaceutical research and organic synthesis. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic principles and practical methodologies that ensure successful outcomes in a laboratory setting.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridylboronic acid, a class of reagents prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Its unique trifunctional nature—possessing a boronic acid, an amino group, and an ethoxy group on a pyridine scaffold—makes it a valuable synthon for creating complex molecular architectures.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C7H11BN2O3 | [1][2] |

| Molecular Weight | 181.98 g/mol | [1][3] |

| CAS Number | 1309982-25-9 | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Amino-6-ethoxypyridine-3-boronic acid | [1][2] |

| InChI Key | XVFQCTDBDVMTIZ-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of heteroaryl boronic acids, including our target compound, typically relies on a directed ortho-metalation (DoM) followed by a boronation strategy. This approach offers high regioselectivity, which is crucial when working with substituted pyridine rings.

The logical workflow for a plausible synthesis is detailed below. The causality behind this choice of pathway is its high efficiency and control over the position of borylation, leveraging the directing effects of the substituents on the pyridine ring.

Caption: General workflow for synthesizing pyridylboronic acids.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for synthesizing similar compounds.[5]

-

Preparation: A flame-dried, three-neck flask under an inert argon atmosphere is charged with the starting material, 5-bromo-2-ethoxypyridin-3-amine, and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise, maintaining the low temperature. The reaction is stirred for 1-2 hours. Expertise Note: The extremely low temperature is critical to prevent side reactions and ensure the kinetic stability of the highly reactive aryllithium intermediate.

-

Borylation: Triisopropyl borate is added slowly to the reaction mixture at -78 °C. The mixture is then allowed to warm gradually to room temperature and stirred overnight. Expertise Note: The use of a trialkyl borate like triisopropyl borate is standard; it acts as an electrophile for the aryllithium species.

-

Hydrolysis & Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester to the desired boronic acid. The product is then extracted, purified (often via recrystallization or chromatography), and characterized.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is predominantly used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of many pharmaceutical agents and advanced materials.[5][7]

The presence of the primary amine group on the pyridine ring is noteworthy. While such groups can sometimes interfere with catalytic cycles, modern Suzuki-Miyaura protocols have been developed to tolerate them, often avoiding the need for additional protection/deprotection steps.[6]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[8] Trustworthiness Note: Using a slight excess of the boronic acid and a sufficient amount of base drives the reaction to completion and mitigates potential protodeboronation (loss of the boronic acid group).

-

Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like SPhos.[8]

-

Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water.[9] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes. Expertise Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Rigorous degassing is a critical, self-validating step for ensuring reproducibility.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute it with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Applications in Drug Discovery

Heterocyclic boronic acids are foundational in medicinal chemistry for synthesizing novel compounds with potential therapeutic value.[10][11][12] The specific structure of this compound makes it an attractive building block for developing kinase inhibitors, receptor antagonists, and other biologically active molecules where a substituted aminopyridine core is desired.[13] The amino group can act as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, features crucial for molecular recognition and binding to biological targets.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in organic synthesis and drug development. Its well-defined properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable asset. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile building block in their work.

References

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Organic Reactions. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Royal Society of Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters : synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

-

Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Chemsrc. CAS#:1451154-63-4 | (5-amino-6-oxo-1H-pyridin-3-yl)boronic acid. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 1309982-25-9 CAS|5-AMino-6-ethoxypyridine-3-boronic acid|生产厂家|价格信息 [m.chemicalbook.com]

- 4. 1309982-25-9|this compound|BLD Pharm [bldpharm.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Amino-6-ethoxypyridin-3-yl)boronic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridinylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, pyridinylboronic acids are indispensable building blocks. Their utility is primarily showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds to form biaryl and heteroaryl structures prevalent in many pharmaceutical agents.[1] The specific compound, (5-Amino-6-ethoxypyridin-3-yl)boronic acid , offers a unique combination of functionalities on a pyridine scaffold, making it a valuable reagent for creating complex molecular architectures.

This guide provides a detailed examination of this compound, focusing on its structure, nomenclature, a validated synthesis approach, its reactivity profile in cross-coupling reactions, and its strategic importance in drug discovery programs.

Part 1: Nomenclature and Structural Elucidation

Correctly identifying a chemical entity is foundational to its successful application. This section details the nomenclature and key structural identifiers for this compound.

IUPAC Nomenclature and Synonyms

-

Systematic (IUPAC) Name: this compound

-

CAS Number: 1309982-25-9[2]

-

Common Synonyms: 5-Amino-6-ethoxypyridine-3-boronic acid[3]

Molecular Structure and Key Identifiers

The structure features a pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂], at the 5-position with an amino group (-NH₂), and at the 6-position with an ethoxy group (-OCH₂CH₃). The presence of both electron-donating groups (amino and ethoxy) significantly influences the electronic properties and reactivity of the molecule.

Table 1: Core Molecular and Structural Data

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₁₁BN₂O₃ | [2] |

| Molecular Weight | 181.98 g/mol | [2] |

| Exact Mass | 182.086 u | [2] |

| InChI Key | XVFQCTDBDVMTIZ-UHFFFAOYSA-N | [2] |

| SMILES | CCOC1=NC=C(C(N)=C1)B(O)O | [4] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Part 2: Synthesis and Handling

While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a robust and reliable synthesis can be designed based on established methodologies for analogous heterocyclic boronic acids. The most common approach involves a lithium-halogen exchange followed by borylation.

Representative Synthesis Protocol

This protocol is based on the widely used method of halogen-lithium exchange followed by quenching with a borate ester.[5] The starting material would logically be a halogenated precursor, such as 3-bromo-5-amino-6-ethoxypyridine.

Diagram 2: Proposed Synthesis Workflow

Sources

- 1. shura.shu.ac.uk [shura.shu.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (5-Amino-6-ethoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of (5-Amino-6-ethoxypyridin-3-yl)boronic acid, a heterocyclic building block of increasing importance in medicinal chemistry. As the utility of novel boronic acids in drug discovery expands, a thorough understanding of their solubility and stability is paramount for successful reaction optimization, formulation development, and interpretation of biological data. This document moves beyond a simple recitation of facts to explain the causality behind the observed properties and to provide robust, field-proven protocols for their empirical determination.

Introduction: The Physicochemical Landscape of a Heterocyclic Boronic Acid

This compound belongs to the family of arylboronic acids, a class of compounds renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols.[1][2][3] The unique structural features of this molecule—an electron-rich aminopyridine ring, an ethoxy group, and the Lewis acidic boronic acid moiety—govern its behavior in solution.

The pyridine nitrogen and the amino group introduce basic centers, suggesting that the compound's charge state, and therefore its solubility, will be highly dependent on pH. The boronic acid group itself has a pKa of around 9, but this can be influenced by substituents on the aromatic ring.[1][4] In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5][6] This equilibrium is a critical determinant of both solubility and reactivity.

Boronic acids are susceptible to several degradation pathways, most notably protodeboronation (replacement of the C-B bond with C-H) and oxidation.[7][8][9] The electron-donating nature of the amino and ethoxy groups on the pyridine ring may influence the rate of these degradation processes. This guide will equip the researcher with the tools to quantify these properties and develop strategies for handling and formulation.

Aqueous Solubility Assessment: Beyond Simple Miscibility

A comprehensive understanding of aqueous solubility requires analysis across a range of pH values relevant to both synthetic and physiological conditions. The presence of ionizable groups in this compound makes a pH-solubility profile essential.

The Influence of pH

The solubility of boronic acids is significantly affected by pH.[5][10] At pH values below the pKa of the pyridine nitrogen, the compound will be protonated, forming a cationic species which is expected to have higher aqueous solubility. Conversely, at pH values above the pKa of the boronic acid (~9), the formation of the anionic tetrahedral boronate species ([ArB(OH)₃]⁻) will also increase solubility.[4][5] The lowest solubility is typically observed at or near the isoelectric point.

Protocol 1: Equilibrium Solubility Determination by HPLC

This protocol determines the thermodynamic equilibrium solubility in various aqueous buffers.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Sample Preparation: Add an excess of this compound to a known volume of each buffer in a glass vial. Ensure enough solid is present to form a slurry.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

pH Verification: Measure the pH of the saturated solution after equilibration to ensure it has not shifted.

Data Presentation:

| Buffer System | Target pH | Final pH | Solubility (µg/mL) | Solubility (mM) |

| Citrate | 2.0 | |||

| Acetate | 4.5 | |||

| Phosphate | 6.8 | |||

| Phosphate | 7.4 | |||

| Borate | 9.0 | |||

| Borate | 10.0 |

Organic Solvent Solubility: A Guide for Synthetic Chemists

For applications in organic synthesis, particularly Suzuki-Miyaura coupling, understanding the solubility in common organic solvents is crucial for reaction setup and optimization.

Protocol 2: Screening Solubility in Organic Solvents

This protocol provides a rapid assessment of solubility in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Choose a panel of solvents relevant to potential reaction conditions (e.g., Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dichloromethane (DCM), Methanol, Isopropanol).

-

Sample Preparation: Add a known mass of this compound (e.g., 1 mg) to a small vial.

-

Titration: Add the solvent of interest in small, measured aliquots (e.g., 50 µL) with vortexing after each addition.

-

Endpoint Determination: Continue adding solvent until the solid is completely dissolved. The solubility can be estimated based on the total volume of solvent added. For more precise measurements, the equilibrium method described in Protocol 1 can be adapted.

Data Presentation:

| Solvent | Dielectric Constant | Solubility Classification | Estimated Solubility (mg/mL) |

| Dioxane | 2.2 | ||

| THF | 7.6 | ||

| Acetonitrile | 37.5 | ||

| DMF | 38.3 | ||

| Methanol | 32.7 | ||

| Chloroform | 4.8 |

Solubility classifications (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble) can be assigned based on USP or other relevant guidelines.

Stability Assessment: Ensuring Compound Integrity

The stability of a boronic acid is not an intrinsic property but is defined by its environment. Key factors to investigate are pH, temperature, light, and the presence of oxidants. The primary degradation pathways to monitor are protodeboronation and oxidation.[7][8][9]

Protocol 3: pH-Rate Profile for Hydrolytic Stability

This protocol evaluates the stability of the compound in aqueous solutions as a function of pH, monitoring for both protodeboronation and other hydrolytic degradation.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN or DMSO) at a high concentration.

-

Reaction Setup: Dilute the stock solution into the aqueous buffers from Protocol 1 (pH 2-10) to a final concentration of ~50-100 µg/mL. The final percentage of organic co-solvent should be kept low (<1-5%) to minimize its effect on the reaction.

-

Time Course: Incubate the solutions at a constant temperature (e.g., 40 °C or 60 °C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot.

-

Sample Quenching: Quench any ongoing reaction by diluting the aliquot in a cold mobile phase.

-

Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from its potential degradants, such as the protodeboronated product (5-amino-6-ethoxypyridine). Mass spectrometry is crucial for identifying unknown degradation products.

-

Data Analysis: Plot the natural logarithm of the parent compound concentration versus time for each pH. The slope of this line gives the observed first-order degradation rate constant (k_obs). A plot of log(k_obs) versus pH generates the pH-rate profile.

Diagram: Stability Study Workflow

Caption: Workflow for determining the pH-rate profile.

Oxidative Stability

Boronic acids are susceptible to oxidation by reactive oxygen species (ROS), which can be a significant liability in biological systems or under aerobic reaction conditions.[7][11]

Protocol 4: Forced Oxidation Study

This protocol assesses the compound's susceptibility to oxidative degradation.

Methodology:

-

Reaction Setup: Dissolve this compound in a suitable solvent system (e.g., 50:50 ACN:water or a relevant buffer).

-

Oxidant Addition: Treat the solution with a controlled concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically starting with a 3% solution.

-

Time Course: Monitor the reaction over time (e.g., 0, 1, 4, 24 hours) at room temperature.

-

Analysis: Analyze samples using the stability-indicating HPLC-UV/MS method. The primary expected degradation product is the corresponding phenol (5-amino-3-hydroxy-6-ethoxypyridine).

-

Comparison: Run a control sample without the oxidant to distinguish oxidative degradation from simple hydrolysis.

Thermal and Photostability

Solid-state stability is crucial for storage and handling.

-

Thermal Stability: Can be assessed by storing the solid compound at elevated temperatures (e.g., 60 °C) for an extended period (e.g., 1-4 weeks) and then testing for purity by HPLC. Differential Scanning Calorimetry (DSC) can also be used to determine melting and decomposition temperatures.

-

Photostability: Expose the solid compound to a controlled light source (following ICH Q1B guidelines) and test for degradation against a dark control sample.

Strategies for Enhancing Stability

When instability is identified, several strategies can be employed:

-

pH Control: Store aqueous solutions in a pH range where the compound exhibits maximum stability, as determined by the pH-rate profile.

-

Protecting Groups: For synthetic applications, the boronic acid can be converted to a more stable boronate ester, such as a pinacol or MIDA ester.[12][13][14] These groups offer enhanced stability against degradation and can often be used directly in cross-coupling reactions.[14][15]

-

Exclusion of Oxygen: For compounds sensitive to oxidation, handling and storage under an inert atmosphere (e.g., Nitrogen or Argon) can significantly extend shelf life.[8]

-

Storage Conditions: Based on stability data, appropriate storage conditions should be defined. For this compound, storage in a cool, dry, dark place is recommended as a baseline.[16][17]

Conclusion: A Framework for Characterization

This guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. By systematically evaluating the compound's behavior in response to pH, solvent environment, and stress conditions, researchers can generate the critical data needed for successful drug discovery and development. The protocols outlined herein are designed to be adaptable and serve as a foundation for rigorous scientific inquiry, enabling the confident application of this valuable chemical entity in complex synthetic and biological systems.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Google AI.

- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS.

- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March). ResearchGate.

- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed - NIH.

- Oxidative instability of boronic acid-installed polycarbonate nanoparticles. (n.d.). RSC Publishing.

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013, May 2). Semantic Scholar.

- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. (n.d.).

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- Physical and chemical properties of boronic acids: Formulation implications. (n.d.). ProQuest.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). Organic Letters - ACS Publications.

- Effect of pH on the stability and reactivity of aryl boronic acids. (n.d.). Benchchem.

- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). NIH.

- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications.

- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (n.d.). Analytical Methods (RSC Publishing).

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).

- Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks.

- Boronic acid. (n.d.). Wikipedia.

- Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. (2024, July 29). ChemRxiv.

- Materials Chemistry A. (2021, May 19). RSC Publishing.

- A Water-Stable Boronate Ester Cage. (n.d.). Journal of the American Chemical Society.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.

- 6-Aminopyridine-3-boronic acid. (n.d.). MedChemExpress.

- Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). (2025, August 7). ResearchGate.

- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate.

- Using visible light to tune boronic acid–ester equilibria. (n.d.). Semantic Scholar.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.

- This compound. (n.d.). Echemi.

- 1309982-25-9|this compound. (n.d.). BLDpharm.

- 2-Aminopyridine-5-boronic acid. (n.d.). SLS.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009, April 30). Journal of the American Chemical Society.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- CAS#:1451154-63-4 | (5-amino-6-oxo-1H-pyridin-3-yl)boronic acid. (2025, August 31). Chemsrc.

- Boronic acid derivatives and therapeutic uses thereof. (n.d.). Google Patents.

- 1309982-25-9 CAS|5-AMino-6-ethoxypyridine-3-boronic acid|生产厂家|价格信息. (n.d.).

- (6-Amino-5-chloropyridin-3-yl)boronic acid. (n.d.). BLD Pharm.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]

- 11. pnas.org [pnas.org]

- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. echemi.com [echemi.com]

- 17. 1309982-25-9|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Profile of (5-Amino-6-ethoxypyridin-3-yl)boronic acid: A Technical Guide for Researchers

Introduction

(5-Amino-6-ethoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid of significant interest to researchers in medicinal chemistry and drug development. Its unique structural features, combining an aminopyridine core with a versatile boronic acid moiety, make it a valuable building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The presence of amino and ethoxy groups on the pyridine ring allows for diverse functionalization and modulation of physicochemical properties, rendering it a key intermediate for targeted therapeutic agents.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. As a Senior Application Scientist, the aim is to furnish fellow researchers with a robust framework for the identification, characterization, and quality control of this compound. The information presented herein is a synthesis of established principles of spectroscopic analysis and predicted data, designed to empower researchers in their synthetic endeavors.

Compound Identification:

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 1309982-25-9 | [1][2][3] |

| Molecular Formula | C₇H₁₁BN₂O₃ | [1][3] |

| Molecular Weight | 181.99 g/mol | [1][3] |

| Chemical Structure |  |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule's connectivity and electronic environment.

Causality in Experimental Choices:

The choice of deuterated solvent is critical for obtaining high-quality NMR spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the preferred solvent for boronic acids due to its ability to dissolve the polar compound and to slow down the exchange of the acidic B(OH)₂ protons, sometimes allowing for their observation. For routine analysis, CDCl₃ or MeOD can also be used, though the boronic acid and amino protons may exchange more rapidly. The choice of a 400-600 MHz spectrometer is recommended to achieve optimal resolution of the aromatic proton signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals for the ethoxy group protons, the aromatic protons on the pyridine ring, the amino protons, and the boronic acid hydroxyl protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-2 (Pyridine) |

| ~7.20 | d | 1H | H-4 (Pyridine) |

| ~5.50 | br s | 2H | -NH₂ |

| ~4.25 | q | 2H | -OCH₂CH₃ |

| ~1.30 | t | 3H | -OCH₂CH₃ |

| ~8.00 | br s | 2H | -B(OH)₂ |

Rationale for Assignments:

-

The pyridine protons (H-2 and H-4) are expected in the aromatic region, with their specific shifts influenced by the electron-donating amino and ethoxy groups and the electron-withdrawing boronic acid group.

-

The amino (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary with concentration and temperature.

-

The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern.

-

The boronic acid hydroxyl (-B(OH)₂) protons are often observed as a broad singlet, which can exchange with water present in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Pyridine, C-OEt) |

| ~145 | C-5 (Pyridine, C-NH₂) |

| ~140 | C-2 (Pyridine) |

| ~120 | C-4 (Pyridine) |

| ~110 | C-3 (Pyridine, C-B(OH)₂) |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Rationale for Assignments:

-

The carbon atoms attached to heteroatoms (C-6 and C-5) will be the most downfield.

-

The carbon bearing the boronic acid group (C-3) is expected to be significantly shielded and may show broadening due to quadrupolar relaxation of the attached boron nucleus.

¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.

Predicted ¹¹B NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Linewidth | Assignment |

| ~25-30 | Broad | B(OH)₂ |

Rationale for Assignment:

-

Arylboronic acids typically exhibit a broad signal in the range of 25-35 ppm in their ¹¹B NMR spectra, characteristic of a trigonal planar boron atom.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize shim settings for field homogeneity.

-

Set an appropriate spectral width and number of scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

If available, use a broadband probe tuned to the ¹¹B frequency.

-

Acquire a one-pulse ¹¹B spectrum. Note that the signal will be broad.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.

Causality in Experimental Choices:

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for obtaining an accurate mass measurement to confirm the elemental formula.

Predicted Mass Spectrometry Data:

| m/z (calculated) | m/z (found) | Ion Species |

| 183.0932 | [Predicted] | [M+H]⁺ |

| 205.0751 | [Predicted] | [M+Na]⁺ |

| 181.0776 | [Predicted] | [M-H]⁻ |

Rationale for Predictions:

-

The exact mass of the [M+H]⁺ ion is calculated to be 183.0932, which would be the primary ion observed in positive ion mode ESI-MS.

-

The formation of a sodium adduct ([M+Na]⁺) is also common.

-

In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis: Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the m/z values of the observed ions and compare them with the calculated exact masses for the expected ionic species.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amino group) |

| 3300-2500 | Broad | O-H stretching (boronic acid) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | N-H bending (amino group) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1350 | Strong | B-O stretching |

| ~1250 | Strong | C-O stretching (ethoxy group) |

Rationale for Assignments:

-

The broad O-H and N-H stretching bands are characteristic of the boronic acid and amino functional groups.

-

The presence of the pyridine ring is confirmed by the characteristic C=C and C=N stretching vibrations.

-

A strong band around 1350 cm⁻¹ is indicative of the B-O bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of solid sample placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Vis Absorption:

| λmax (nm) | Solvent | Electronic Transition |

| ~280-320 | Ethanol | π → π* |

Rationale for Prediction:

-

The substituted pyridine ring constitutes a chromophore that will absorb in the UV region. The amino and ethoxy groups are auxochromes that are expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Experimental Workflows and Logical Relationships

The comprehensive characterization of this compound follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram illustrates the logical flow from synthesis and purification to a multi-technique spectroscopic analysis, culminating in the confirmation of the chemical structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for the unambiguous identification of the target compound.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, grounded in the fundamental principles of analytical chemistry. While the presented data is predictive, it offers a robust framework for researchers to identify and characterize this important synthetic intermediate. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating the confident progression of research and development endeavors. The synergistic use of NMR, MS, IR, and UV-Vis spectroscopy is paramount for ensuring the identity, purity, and structural integrity of this valuable chemical entity.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Amino-6-ethoxypyridin-3-yl)boronic acid

Introduction

(5-Amino-6-ethoxypyridin-3-yl)boronic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a trisubstituted pyridine ring with an amino, an ethoxy, and a boronic acid group, necessitates robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the cornerstone for the structural elucidation of such molecules. This guide provides a detailed theoretical analysis and interpretation of the expected ¹H and ¹³C NMR spectra of this compound. The predictions are grounded in fundamental NMR principles, substituent effects on aromatic systems, and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR spectral features of this and related molecules.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering for the pyridine ring will be used:

Caption: Molecular structure and numbering of this compound.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the ethoxy group protons, the amino group protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 7.8 - 8.0 | Doublet (d) | JH2-H4 ≈ 2.0 - 2.5 Hz | Deshielded due to proximity to the electronegative nitrogen and the electron-withdrawing boronic acid group. Exhibits meta-coupling with H-4. |

| H-4 | 7.0 - 7.2 | Doublet (d) | JH4-H2 ≈ 2.0 - 2.5 Hz | Shielded by the strong electron-donating amino group at the para position. Exhibits meta-coupling with H-2. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A | Chemical shift is variable and depends on solvent, concentration, and temperature. Protons are exchangeable. |

| -OCH₂CH₃ (CH₂) | 4.2 - 4.4 | Quartet (q) | J ≈ 7.0 Hz | Deshielded by the adjacent oxygen atom. Coupled to the methyl protons of the ethoxy group. |

| B(OH)₂ | 8.0 - 9.0 | Broad Singlet (br s) | N/A | Highly variable chemical shift, often broad, and may exchange with solvent protons, potentially rendering it unobservable. |

| -OCH₂CH₃ (CH₃) | 1.3 - 1.5 | Triplet (t) | J ≈ 7.0 Hz | Typical chemical shift for a methyl group adjacent to a methylene group. |

In-depth Rationale for ¹H Chemical Shift Assignments

-

Aromatic Protons (H-2 and H-4): The pyridine ring contains two remaining protons at positions 2 and 4. The nitrogen atom in the ring is strongly electron-withdrawing, generally deshielding the α-protons (adjacent to N) more than the β- and γ-protons.[1][2]

-

H-2: This proton is in the α-position to the ring nitrogen and ortho to the electron-withdrawing boronic acid group. Both factors contribute to a significant downfield shift, placing it in the 7.8 - 8.0 ppm region.

-

H-4: This proton is in the β-position relative to the boronic acid and meta to the amino group. The powerful electron-donating effect of the amino group at C-5 will strongly shield the H-4 proton, shifting it upfield to the 7.0 - 7.2 ppm range.

-

-

Coupling Constants: The two aromatic protons, H-2 and H-4, are meta to each other. The expected coupling constant (⁴JH2-H4) is typically small, in the range of 2.0-2.5 Hz.[3]

-

Ethoxy Group (-OCH₂CH₃):

-

The methylene protons (-OCH₂-) are directly attached to the electronegative oxygen atom, resulting in a downfield shift to approximately 4.2 - 4.4 ppm. They will appear as a quartet due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) are in a typical aliphatic environment and are expected to resonate around 1.3 - 1.5 ppm as a triplet, coupled to the adjacent methylene protons.

-

-

Amino Group (-NH₂): The protons of the amino group are labile and can exchange with solvent protons. This typically results in a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but is anticipated to be in the 4.5 - 5.5 ppm range.

-

Boronic Acid Protons (-B(OH)₂): The hydroxyl protons of the boronic acid group are also highly exchangeable and their signal is often very broad. In protic solvents like methanol-d₄ or DMSO-d₆, these protons may exchange with the solvent, leading to a very broad, weak signal or no observable signal at all. Their chemical shift can be highly variable, often appearing in the 8.0 - 9.0 ppm region.

Part 2: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom will produce a single resonance. The chemical shifts are primarily influenced by the electronegativity of attached atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 148 - 152 | Deshielded by the adjacent nitrogen atom. |

| C-3 | ~120 (broad) | The carbon atom directly attached to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus and may be difficult to observe. |

| C-4 | 125 - 129 | Influenced by the shielding effect of the adjacent amino group. |

| C-5 | 138 - 142 | Deshielded by the directly attached electron-donating amino group. |

| C-6 | 158 - 162 | Strongly deshielded by both the adjacent nitrogen and the directly attached ethoxy group. |

| -OCH₂CH₃ (CH₂) | 60 - 65 | Typical range for a methylene carbon attached to an oxygen atom. |

| -OCH₂CH₃ (CH₃) | 14 - 16 | Typical range for an aliphatic methyl carbon. |

In-depth Rationale for ¹³C Chemical Shift Assignments

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the three substituents. The general trend for pyridine itself is C2/C6 > C4 > C3/C5.[4][5]

-

C-6: This carbon is in an α-position to the nitrogen and is also directly bonded to the electronegative oxygen of the ethoxy group. This dual deshielding effect will shift its resonance significantly downfield, likely making it the most downfield of the ring carbons (158 - 162 ppm).

-

C-2: Also in an α-position to the nitrogen, this carbon will be significantly deshielded, with an expected chemical shift in the 148 - 152 ppm range.

-

C-5: The amino group is a strong activating group. The ipso-carbon (the carbon to which the substituent is attached) is typically deshielded, placing C-5 in the 138 - 142 ppm region.

-

C-4: This carbon is ortho to the electron-donating amino group and para to the nitrogen, leading to increased electron density and a more upfield (shielded) position compared to C-2 and C-6, likely in the 125 - 129 ppm range.

-

C-3: The carbon atom bonded to the boron atom (C-3) is expected to have a broad resonance due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B have nuclear spins > 1/2). This can sometimes make the signal difficult to observe or appear as a low-intensity, broad peak around 120 ppm.

-

-

Ethoxy Group Carbons:

-

The -OCH₂- carbon is deshielded by the oxygen and will appear in the typical 60 - 65 ppm range.

-

The -CH₃ carbon will be found in the aliphatic region, around 14 - 16 ppm.

-

Part 3: Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, careful sample preparation and selection of experimental parameters are crucial. Boronic acids are known to form cyclic anhydrides (boroxines), which can lead to complex or uninterpretable NMR spectra.

Step-by-Step Methodology

-

Solvent Selection:

-

Rationale: Boronic acid oligomerization is a common issue. To circumvent this, a coordinating solvent is recommended.

-

Primary Choice: Deuterated methanol (Methanol-d₄, CD₃OD). The methanol will interact with the boronic acid, breaking up any boroxine trimers and forming the dimethyl boronate ester in situ, which typically yields sharp and interpretable spectra. The B(OH)₂ and NH₂ protons will exchange with the solvent's deuterium, so their signals will likely not be observed.

-

Alternative Choice: Deuterated dimethyl sulfoxide (DMSO-d₆). This is a good solvent for polar compounds and will likely show the NH₂ and B(OH)₂ protons, although they may be broad.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., Methanol-d₄).

-

Cap the NMR tube and gently vortex or sonicate for a brief period to ensure complete dissolution.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard one-pulse ¹H experiment.

-

Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (adjust for desired signal-to-noise)

-

Relaxation Delay (d1): 2-5 seconds

-

Pulse Angle: 30-45 degrees

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more (as ¹³C is less sensitive)

-

Relaxation Delay (d1): 2 seconds

-

Pulse Angle: 30 degrees

-

-

Processing: Apply Fourier transformation with an exponential window function (line broadening of ~1 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CD₃OD at 49.0 ppm).

-

-

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly the meta-coupling between H-2 and H-4.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is invaluable for confirming the assignments of C-2, C-4, and the ethoxy group carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations (2-3 bonds) between protons and carbons. This can help in assigning quaternary carbons and confirming the overall connectivity. For example, correlations from H-2 and H-4 to C-3, C-5, and C-6 would be expected.

-

Data Validation Workflow

Caption: A self-validating workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a comprehensive, theory-based prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis of chemical shifts, coupling constants, and peak multiplicities is grounded in established principles of NMR spectroscopy and the known electronic effects of the substituents on the pyridine ring. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data, addressing potential challenges such as boronic acid oligomerization. By following the outlined workflow, researchers can confidently approach the structural characterization of this and structurally related compounds, ensuring the integrity and accuracy of their findings in drug discovery and development endeavors.

References

- de Kowalewski, D. G., & Ferrá, E. C. (1966). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Journal of Molecular Spectroscopy, 20(4), 548-551.

- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the vinyl group of 2-substituted 1,3-butadienes. The Journal of Chemical Physics, 46(1), 327-337.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-337.

- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). H-1 chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624.

- Pugmire, R. J., & Grant, D. M. (1968). Carbon-13 magnetic resonance. XI. The effect of the nitrogen atom on the carbon-13 spectra of the diazines and their methyl derivatives. Journal of the American Chemical Society, 90(25), 697-703.

-

University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry, 52(1), 1-26.

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

-

PubChem. (n.d.). 2-Amino-6-methoxypyridine. Retrieved from [Link]

Sources

The Synthesis of Substituted Aminopyridine Boronic Acids: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

Substituted aminopyridine boronic acids and their corresponding esters are foundational building blocks in modern medicinal chemistry. Their utility, primarily as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of carbon-carbon bonds, forming the backbone of countless active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth exploration of the principal synthetic strategies for accessing these critical intermediates. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H activation, and classical halogen-metal exchange pathways. By grounding theoretical principles in field-proven insights and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently select, optimize, and execute the synthesis of substituted aminopyridine boronic acids.

The Strategic Importance of Aminopyridine Boronic Acids

The aminopyridine scaffold is a privileged motif in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[3][4] The ability to functionalize this core structure through the strategic introduction of a boronic acid or ester group opens a gateway to vast chemical diversity. These organoboron compounds are indispensable precursors for creating biaryl and hetero-biaryl linkages, which are central to modulating pharmacological activity.[5][6]

However, the synthesis and handling of these reagents are not without challenges. The inherent polarity of free boronic acids can complicate purification, while their stability can be compromised, particularly for isomers with the boron group ortho to the pyridine nitrogen.[7][8][9][10] For these reasons, boronic esters, especially pinacol esters (Bpin), are often the preferred synthetic target due to their enhanced stability, ease of handling, and amenability to standard purification techniques like silica gel chromatography.[7]

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of aminopyridine boronic acids is dominated by three primary strategies, each with a distinct set of advantages and operational windows. The choice of method is dictated by factors such as the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is arguably the most prevalent method for synthesizing aryl and heteroaryl boronic esters.[11][12] The reaction involves the palladium-catalyzed cross-coupling of a haloaminopyridine (typically bromo- or iodo-) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Mechanism and Causality: The reaction proceeds through a well-established catalytic cycle.[2][11][13]

-

Oxidative Addition: A low-valent Pd(0) species, generated in situ, inserts into the carbon-halogen bond of the aminopyridine, forming a Pd(II) intermediate.

-

Transmetalation: This is often the rate-determining step. A base (e.g., potassium acetate, KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide. The choice of a suitable base is critical for efficient turnover.[14][15]

-

Reductive Elimination: The final step involves the reductive elimination of the aminopyridine boronic ester from the palladium center, regenerating the active Pd(0) catalyst.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Base, B₂pin₂)", shape=plaintext, fontcolor="#202124"]; PdII_Boryl [label="Ar-Pd(II)(Bpin)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Bpin", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactant [label="Ar-X", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; Reactant -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [style=invis]; Transmetal -> PdII_Boryl; PdII_Boryl -> RedElim [style=invis]; RedElim -> Pd0; RedElim -> Product [label=" Product Out"]; } enddot Caption: Catalytic Cycle of the Miyaura Borylation Reaction.

Field Insights:

-

Trustworthiness: This method is highly reliable and tolerates a wide range of functional groups. One-pot procedures that telescope the Miyaura borylation with a subsequent Suzuki coupling are common in process chemistry, enhancing efficiency.[16]

-

Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are standard, while bulky, electron-rich Buchwald-type ligands (e.g., XPhos) can improve reaction efficiency, especially for less reactive chloro-pyridines.[16]

-

Challenges: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. This effect is more pronounced for 2-substituted pyridines.[8][9]

Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach, direct C-H borylation avoids the need for pre-functionalized halo-pyridines.[17] This method uses an iridium catalyst to directly convert a C-H bond into a C-B bond.

Mechanism and Causality: The regioselectivity of this reaction is a key consideration and is primarily governed by sterics.[8][17] The iridium catalyst, typically formed from a precursor like [Ir(cod)OMe]₂ and a bipyridine-based ligand, will preferentially activate the most sterically accessible C-H bond. Electron-donating groups can also direct the borylation.

Field Insights:

-

Expertise: This method is particularly powerful for late-stage functionalization, where introducing a halogen for a subsequent Miyaura borylation might be synthetically challenging. Several functional groups like esters, ethers, and even some halides are compatible.[17][18]

-

Challenges: A significant drawback is catalyst inhibition by the pyridine nitrogen lone pair, which can be overcome by introducing a substituent at the C-2 position.[9] Furthermore, pyridyl boronic esters with the boron group at the C-2 (alpha) position are often unstable and prone to rapid protodeboronation, making their isolation difficult.[18]

Halogen-Metal Exchange and Borylation

This is a classical and robust organometallic approach. It involves a two-step sequence: first, the deprotonation or halogen-metal exchange of a substituted aminopyridine to generate a potent nucleophile, which is then quenched with an electrophilic boron source.

Mechanism and Causality:

-

Organometallic Formation: An aminopyridine bearing a bromine or iodine atom is treated with a strong organometallic base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) to perform a lithium-halogen exchange, generating a pyridyl-lithium species.[7][19]

-

Borylation: The highly reactive organolithium intermediate is then quenched by adding a trialkyl borate, such as triisopropyl borate B(Oi-Pr)₃.

-

Hydrolysis: Finally, acidic workup hydrolyzes the resulting boronate complex to yield the desired boronic acid.

Field Insights:

-

Expertise: The free amino group can be acidic enough to react with n-BuLi. To prevent this, in situ protection of the amine via silylation (e.g., with TMSCl) before the halogen-metal exchange can dramatically improve yields and provide a cleaner reaction profile.[7]

-

Trustworthiness: While requiring cryogenic temperatures and careful handling of pyrophoric reagents, this method is highly effective and often provides access to isomers that are difficult to obtain via other routes. The resulting boronic acid can be isolated through a carefully designed acid-base workup sequence.[7]

Comparative Summary of Synthetic Routes

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Limitations |

| Miyaura Borylation | Haloaminopyridine (Br, I, OTf) | Pd catalyst, Phosphine ligand, B₂pin₂, Base (e.g., KOAc) | 80-110 °C, Anhydrous solvent (e.g., Dioxane, Toluene) | High functional group tolerance, reliable, scalable.[11][16] | Requires pre-functionalized starting material, potential catalyst inhibition.[8] |